molecular formula C18H19N3O2 B7048744 3-Methyl-6-[3-(oxolan-3-yloxymethyl)phenyl]imidazo[4,5-c]pyridine

3-Methyl-6-[3-(oxolan-3-yloxymethyl)phenyl]imidazo[4,5-c]pyridine

Cat. No.: B7048744
M. Wt: 309.4 g/mol
InChI Key: FGPVTPCBRDDPCC-UHFFFAOYSA-N
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Description

3-Methyl-6-[3-(oxolan-3-yloxymethyl)phenyl]imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core. This structure is known for its significant biological and pharmacological activities. The compound’s unique structure, which includes a fused imidazole and pyridine ring system, makes it a valuable subject for scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-methyl-6-[3-(oxolan-3-yloxymethyl)phenyl]imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-21-12-20-17-8-16(19-9-18(17)21)14-4-2-3-13(7-14)10-23-15-5-6-22-11-15/h2-4,7-9,12,15H,5-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPVTPCBRDDPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CC(=NC=C21)C3=CC=CC(=C3)COC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-[3-(oxolan-3-yloxymethyl)phenyl]imidazo[4,5-c]pyridine typically involves the condensation of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids or their equivalents under oxidative conditions . Common reagents used in these reactions include aldehydes and various catalysts to facilitate the condensation and dehydration processes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-[3-(oxolan-3-yloxymethyl)phenyl]imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.

Scientific Research Applications

3-Methyl-6-[3-(oxolan-3-yloxymethyl)phenyl]imidazo[4,5-c]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6-[3-(oxolan-3-yloxymethyl)phenyl]imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways . Its ability to bind to and inhibit certain enzymes makes it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.

    Imidazo[1,5-a]pyridine: Another isomeric form with distinct biological activities.

    Imidazo[1,2-a]pyridine: Known for its use in various pharmaceutical applications.

Uniqueness

3-Methyl-6-[3-(oxolan-3-yloxymethyl)phenyl]imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of the oxolan-3-yloxymethyl group. This structural feature contributes to its distinct biological activities and potential therapeutic applications .

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